2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its indole core, which is substituted with a methyl group at the 2-position and a [(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl] group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methyl group at the 2-position. The final step involves the attachment of the [(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl] group at the 3-position through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole is unique due to its specific substitution pattern and the presence of both piperazinyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H24N4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]-1H-indole |
InChI |
InChI=1S/C20H24N4/c1-15-19(16-7-3-4-8-17(16)22-15)20(18-9-5-6-10-21-18)24-13-11-23(2)12-14-24/h3-10,20,22H,11-14H2,1-2H3 |
InChI Key |
KRNJRVDKYMRTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C |
Origin of Product |
United States |
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